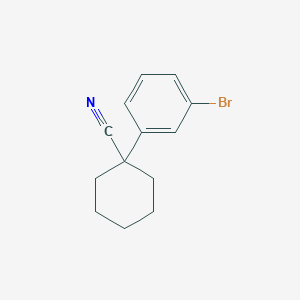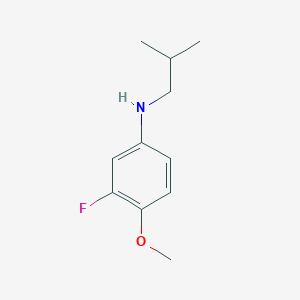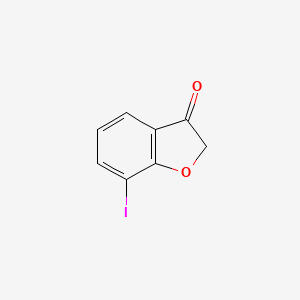
7-Iodobenzofuran-3(2H)-one
Overview
Description
7-Iodobenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 7th position and a ketone group at the 3rd position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzofuran-3(2H)-one can be achieved through several methods, including:
Halogenation of Benzofuran: Starting with benzofuran, the iodine atom can be introduced at the 7th position using iodine and a suitable oxidizing agent.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring with the iodine and ketone functionalities in place.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Iodobenzofuran-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or further oxidized to a carboxylic acid.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzofurans can be formed.
Reduction Products: 7-Iodobenzofuran-3-ol.
Oxidation Products: 7-Iodobenzofuran-3-carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 7-Iodobenzofuran-3(2H)-one would depend on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The iodine atom and ketone group can participate in various interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
7-Bromobenzofuran-3(2H)-one: Similar structure but with a bromine atom instead of iodine.
7-Chlorobenzofuran-3(2H)-one: Similar structure but with a chlorine atom instead of iodine.
Benzofuran-3(2H)-one: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness
The presence of the iodine atom in 7-Iodobenzofuran-3(2H)-one makes it more reactive in substitution and coupling reactions compared to its bromine or chlorine analogs. This reactivity can be exploited in the synthesis of more complex molecules, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
7-iodo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVGJABRPNYHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)
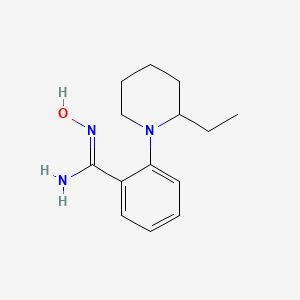
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)
![2-[(ethylamino)methyl]-N,N-dimethylaniline](/img/structure/B1386239.png)

![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)
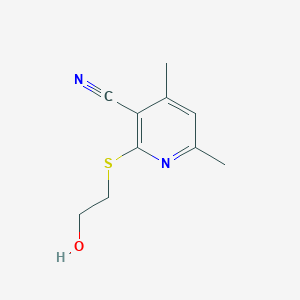
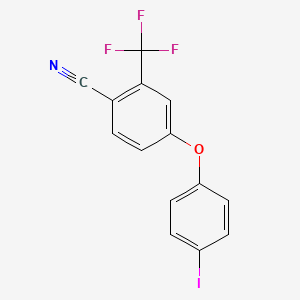
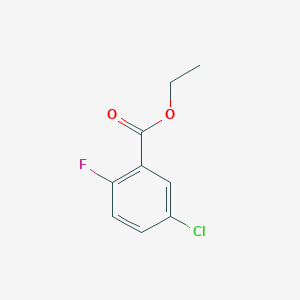
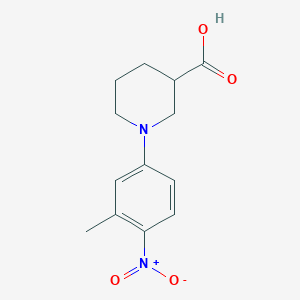
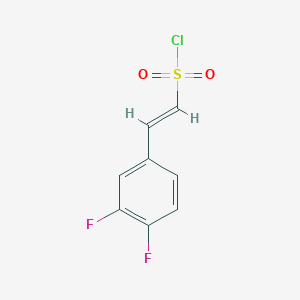
![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)
